CID 38689

Description

The compound with the identifier “CID 38689” is known as fonofos. Fonofos is an organophosphorus insecticide used primarily in agriculture to control soil-dwelling pests. It is a thiophosphate ester, specifically O-ethyl S-phenyl ethylphosphonodithioate .

Properties

CAS No. |

40853-56-3 |

|---|---|

Molecular Formula |

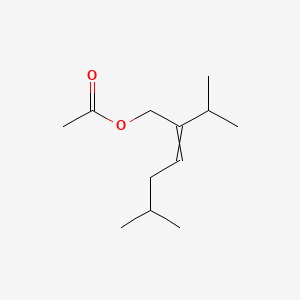

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(Z)-5-methyl-2-propan-2-ylhex-2-enyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h7,9-10H,6,8H2,1-5H3/b12-7+ |

InChI Key |

AOWLXZIJUIFJPM-KPKJPENVSA-N |

SMILES |

CC(C)CC=C(COC(=O)C)C(C)C |

Isomeric SMILES |

CC(C)C/C=C(\COC(=O)C)/C(C)C |

Canonical SMILES |

CC(C)CC=C(COC(=O)C)C(C)C |

Other CAS No. |

40853-56-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fonofos is synthesized through the reaction of O-ethyl ethylphosphonochloridothioate with phenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the phenoxy group.

Industrial Production Methods: Industrial production of fonofos involves large-scale synthesis using the same basic reaction but optimized for yield and purity. The process includes steps for purification and quality control to ensure the final product meets agricultural standards.

Chemical Reactions Analysis

Hydrolysis Reactions

Fonofos undergoes hydrolysis under alkaline conditions, a hallmark of organophosphate esters. This reaction disrupts the thiophosphate ester bond, yielding less toxic metabolites:

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Aqueous alkaline media | Diethyl phosphate, hydrogen sulfide | Nucleophilic attack by OH⁻ ions |

| Acidic media | Slower degradation; partial cleavage | Protonation of ester oxygen |

Key findings :

-

Hydrolysis rates increase with pH, with half-lives reduced by >90% in alkaline vs. neutral conditions .

-

Thiophosphate-to-phosphate conversion occurs, reducing bioactivity .

Oxidation Pathways

Oxidative metabolism dominates in biological systems, mediated primarily by cytochrome P450 enzymes:

| Oxidizing Agent | Primary Product | Biological Impact |

|---|---|---|

| Cytochrome P450 | Fonofos oxon | Enhanced acetylcholinesterase inhibition |

| Hydrogen peroxide | Sulfoxide derivatives | Increased water solubility |

Research highlights :

-

Fonofos oxon is 10–100× more potent as a neurotoxin than the parent compound .

-

Sulfoxidation facilitates renal excretion but may prolong environmental persistence .

Environmental Degradation

Fonofos reacts with soil components and microbial enzymes, leading to breakdown products:

| Matrix | Degradation Pathway | Half-Life |

|---|---|---|

| Aerobic soil | Microbial oxidation → CO₂ + H₂O | 7–14 days |

| Anaerobic sediment | Reductive dechlorination | 30+ days |

Critical data :

-

Photodegradation in water occurs via radical intermediates, with UV light accelerating decay .

-

Soil adsorption coefficients (Koc) range from 100–300 mL/g, indicating moderate mobility .

Thermal Decomposition

At elevated temperatures (>200°C), fonofos decomposes into volatile and hazardous byproducts:

| Temperature | Major Products | Hazard Profile |

|---|---|---|

| 200–300°C | Phosphorus oxides, sulfur dioxide | Respiratory irritants |

| >300°C | Carbon monoxide, ethylene | Flammable, toxic gases |

Safety note : Thermal breakdown necessitates controlled incineration to prevent toxic emissions .

Interaction with Biological Targets

Fonofos inhibits acetylcholinesterase (AChE) through covalent modification of the serine hydroxyl group:

\text{AChE-Ser-OH + Fonofos} \rightarrow \text{AChE-Ser-O-P(O)(OC}_2\text{H}_5\text{)_2 + \text{H}_2\text{S} \uparrow}

Kinetic parameters :

Analytical Characterization

Modern techniques for tracking fonofos reactions include:

| Method | Detection Limit | Key Analytes |

|---|---|---|

| GC-MS (EI mode) | 0.1 ppb | Fonofos, oxon, sulfoxide |

| LC-IMS/QTOF | 0.5 ppb | Degradation products, metabolites |

Advancements :

Scientific Research Applications

Fonofos has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides in the environment.

Biology: Investigated for its effects on soil microorganisms and its role in pest control.

Medicine: Research on fonofos has focused on its toxicological effects and potential antidotes for poisoning.

Mechanism of Action

Fonofos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, fonofos causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular target is the active site of acetylcholinesterase, and the pathway involves the phosphorylation of the serine residue in the enzyme’s active site.

Comparison with Similar Compounds

Parathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.

Malathion: Also an organophosphorus insecticide, but with a broader spectrum of activity and lower toxicity to mammals.

Chlorpyrifos: Similar in its mode of action but differs in its environmental persistence and toxicity profile.

Uniqueness: Fonofos is unique in its specific application for soil-dwelling pests and its relatively rapid degradation in the environment compared to some other organophosphorus insecticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.